![molecular formula C18H18N4OS2 B2997291 1-(苯并[d]噻唑-2-基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)氮杂环丁-3-甲酰胺 CAS No. 1286719-57-0](/img/structure/B2997291.png)
1-(苯并[d]噻唑-2-基)-N-(4,5,6,7-四氢苯并[d]噻唑-2-基)氮杂环丁-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[d]thiazol-2-yl and tetrahydrobenzo[d]thiazol-2-yl are key moieties in many bioactive compounds . They have been used in the synthesis of various derivatives with significant biological activities .
Synthesis Analysis
These compounds are often synthesized through various chemical reactions, including the Betti reaction . The synthesized derivatives are usually characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For example, the benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .科学研究应用
抗菌和抗真菌剂
研究已经确定了带有苯并噻唑部分的类似物,它们表现出有希望的抗菌活性,特别是对耐药菌株,如金黄色葡萄球菌和枯草芽孢杆菌,表明其作为新型抗菌剂开发的潜力 (Palkar et al., 2017)。类似地,并入苯并噻唑的噻唑烷-4-酮和氮杂环丁-2-酮衍生物已显示出中等至良好的抗菌和抗真菌活性,表明它们可用于开发治疗微生物感染 (Gilani et al., 2016)。
抗癌特性
具有噻二唑和苯甲酰胺基团的化合物已显示出显着的体外抗癌活性,针对各种人类癌细胞系,包括黑色素瘤、白血病、宫颈癌和乳腺癌。这表明这些结构在癌症治疗中的潜力 (Tiwari et al., 2017)。此外,对 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸乙酯衍生物的研究表明在乳腺癌细胞中具有有希望的凋亡诱导作用,表明抗癌药物开发的另一途径 (Gad et al., 2020)。
抗炎和镇痛活性
苯并噻唑衍生物已被评估其抗炎和镇痛特性,一些化合物与标准药物相比显示出有希望的结果。这突出了苯并噻唑基化合物的潜力,可用于开发治疗炎症和疼痛相关疾病的新疗法 (Kumar & Singh, 2020)。
利尿活性
对联苯苯并噻唑-2-甲酰胺衍生物的研究揭示了显着的利尿活性,表明其在需要利尿的疾病治疗中的潜在用途 (Yar & Ansari, 2009)。
作用机制
While the specific mechanism of action for “1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide” is not available, related compounds have shown inhibitory activity against certain enzymes. For instance, one compound has shown dual kinase inhibitory activity against CK2 and GSK3β .
安全和危害
未来方向
属性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c23-16(21-17-19-12-5-1-3-7-14(12)24-17)11-9-22(10-11)18-20-13-6-2-4-8-15(13)25-18/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKDLASMZIVLJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CN(C3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)azetidine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。